N-tert-butyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(tert-Butyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with morpholine and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-di-4-morpholinyl-1,3,5-triazine with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
N-(tert-Butyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4,6-dimethyl-1,3,5-triazin-2-amine
- N-(tert-Butyl)-4,6-diphenyl-1,3,5-triazin-2-amine
- N-(tert-Butyl)-4,6-diethyl-1,3,5-triazin-2-amine
Uniqueness
N-(tert-Butyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is unique due to the presence of morpholine groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C15H26N6O2 |
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Molecular Weight |
322.41 g/mol |
IUPAC Name |
N-tert-butyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H26N6O2/c1-15(2,3)19-12-16-13(20-4-8-22-9-5-20)18-14(17-12)21-6-10-23-11-7-21/h4-11H2,1-3H3,(H,16,17,18,19) |
InChI Key |
ZWQRYMAQBRMOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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